3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
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Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also seems to contain a pyridin-4-yloxy group and an oxazolidin-2-one group, but without specific information on the compound, it’s difficult to provide a detailed description.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the specific compound and the conditions . Without specific information on the compound, it’s hard to provide a detailed chemical reactions analysis.
Scientific Research Applications
Antimicrobial Activity
The pyrrolidine ring in this compound contributes to its biological activity. Researchers have explored its antimicrobial potential against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Notably, some derivatives exhibit excellent activity against these pathogens .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
In the realm of cancer treatment, this compound has shown promise as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair, and inhibiting them can sensitize cancer cells to chemotherapy and radiation therapy. Further studies are needed to optimize its efficacy .
Anti-Inflammatory Properties
Given the pyrrolidine scaffold’s versatility, researchers have investigated its anti-inflammatory effects. By modulating immune responses, it may hold potential for managing inflammatory conditions .
Neurological Disorders
The pyrrolidine ring’s stereochemistry influences its interaction with proteins. Researchers are exploring its binding modes to enantioselective proteins, which could lead to novel drug candidates for neurological disorders .
Heterocyclic Synthesis
The synthetic strategies for constructing pyrrolidine rings involve cyclization from different precursors or functionalization of preformed rings. Medicinal chemists can leverage these approaches to design new pyrrolidine-based compounds .
Solvent Systems and Drug Delivery
Pyrrolidine derivatives have been studied in various solvent systems for drug delivery. For instance, N-methylpyrrolidin-2-one (NMP) exhibited antimicrobial effects. Additionally, other pyrrolone-containing compounds have been explored for drug delivery applications .
properties
IUPAC Name |
3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-13(10-17-7-8-20-14(17)19)16-6-3-12(9-16)21-11-1-4-15-5-2-11/h1-2,4-5,12H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWTJLFFYXZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one |
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